1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate
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Overview
Description
1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate is a chemical compound that features a piperidine ring substituted with tert-butyl, methyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and amino groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, for example, can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl 3-methyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: This compound has a similar structure but features a hydroxyl group instead of an amino group.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group and are used in various synthetic applications.
Uniqueness
1-(tert-Butyl) 3-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group, in particular, enhances its stability and reactivity in various reactions .
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
NBPKQJCULPQVNO-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N |
Origin of Product |
United States |
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